Purity Specification Advantage: 98% NLT vs. 95%+ for 4-Chlorophenyl and 4-Methoxyphenyl Analogs
3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one is commercially available with a minimum purity specification of 98% (NLT 98% by MolCore; 98% by Leyan), compared to a baseline of 95%+ for the 4-chlorophenyl analog (CAS 1291488-16-8) and 95%+ for the 4-methoxyphenyl analog (CAS 1291487-88-1) from the same supplier class . This represents a minimum absolute purity difference of 3 percentage points, which reduces the maximum potential impurity burden by approximately 60% (from 5% down to 2%) .
| Evidence Dimension | Vendor-specified minimum purity |
|---|---|
| Target Compound Data | 98% NLT (MolCore, Lot-dependent); 98% (Leyan,入库指导纯度值) |
| Comparator Or Baseline | 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one: 95%+ (Chemenu CM292072, AKSci 4084EC); 3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one: 95%+ (Chemenu CM292054) |
| Quantified Difference | Minimum purity advantage of +3 percentage points (absolute); impurity burden reduced from ≤5% to ≤2% (relative reduction ~60%) |
| Conditions | Commercial vendor purity specifications (NLT = Not Less Than); values are入库指导 purity for Leyan and published product specifications for Chemenu and AKSci |
Why This Matters
For synthetic medicinal chemistry campaigns requiring stoichiometric control in amide coupling or urea formation at the 3-amino position, the lower impurity burden of the 98% NLT material reduces the risk of side reactions and simplifies purification, directly impacting downstream intermediate yield reproducibility.
